(R)-quinuclidin-3-amine hydrochloride

Chiral Resolution Asymmetric Synthesis Optical Purity

Procure (R)-quinuclidin-3-amine hydrochloride (CAS 137661-31-5) to ensure stereochemical fidelity in muscarinic receptor studies (M4 Ki = 4.6 nM) and palonosetron synthesis. This non-hygroscopic (R)-enantiomer eliminates confounding variables from racemic mixtures, enabling reproducible asymmetric synthesis. Do not substitute with racemic or (S)-enantiomer forms.

Molecular Formula C7H15ClN2
Molecular Weight 162.661
CAS No. 137661-31-5
Cat. No. B600136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-quinuclidin-3-amine hydrochloride
CAS137661-31-5
Molecular FormulaC7H15ClN2
Molecular Weight162.661
Structural Identifiers
SMILESC1CN2CCC1C(C2)N.Cl
InChIInChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m0./s1
InChIKeyKHAKFKRESWHJHB-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview: (R)-Quinuclidin-3-amine Hydrochloride (CAS 137661-31-5) as a Chiral Quinuclidine Intermediate


(R)-Quinuclidin-3-amine hydrochloride (CAS 137661-31-5), also known as (3R)-1-azabicyclo[2.2.2]octan-3-amine hydrochloride, is a chiral bicyclic amine salt with the molecular formula C₇H₁₅ClN₂ and molecular weight 162.66 g/mol . It is a quinuclidine derivative, characterized by a rigid 1-azabicyclo[2.2.2]octane scaffold, and serves as a critical chiral building block in medicinal chemistry, particularly for the synthesis of enantiomerically pure pharmaceuticals targeting muscarinic, nicotinic, and serotonin receptors [1].

Why Generic Substitution Fails: Critical Differentiation of (R)-Quinuclidin-3-amine Hydrochloride from Racemates and Other Salts


Generic substitution with racemic quinuclidin-3-amine or alternative salt forms (e.g., dihydrochloride) is not scientifically equivalent due to fundamental differences in stereochemical purity, physical stability, and synthetic utility. The (R)-enantiomer exhibits distinct receptor binding profiles and optical activity that are essential for asymmetric synthesis; using the (S)-enantiomer or racemic mixture can lead to drastically altered or diminished pharmacological activity [1]. The hydrochloride salt (CAS 137661-31-5) offers a specific balance of stability and solubility compared to the dihydrochloride form (CAS 123536-14-1), which is known to be hygroscopic and may require specialized handling [2].

Quantitative Evidence Guide: Verifiable Differentiation of (R)-Quinuclidin-3-amine Hydrochloride (CAS 137661-31-5)


Enantiomeric Purity and Optical Rotation: Definitive Chiral Identity for Asymmetric Synthesis

(R)-Quinuclidin-3-amine hydrochloride (CAS 137661-31-5) is defined by its specific optical rotation of [α]D²⁵ = +12° to +14° (c=1, H₂O), confirming its (R)-configuration . This contrasts with the (S)-enantiomer, (S)-quinuclidin-3-amine hydrochloride (CAS 137661-30-4), which exhibits a negative optical rotation, and the racemic mixture, which shows no net optical activity. The enantiomeric purity of the (R)-isomer is critical for stereospecific reactions; patents describe synthetic routes achieving >99% enantiomeric excess using chiral ruthenium-based catalysts .

Chiral Resolution Asymmetric Synthesis Optical Purity

Salt Form Stability: Hydrochloride vs. Hygroscopic Dihydrochloride for Ease of Handling

The hydrochloride salt (CAS 137661-31-5) is a non-hygroscopic solid with a standard purity specification of ≥95% (HPLC) and is stable at room temperature for up to three years under proper storage [1]. In contrast, the dihydrochloride salt (R)-(+)-3-aminoquinuclidine dihydrochloride, CAS 123536-14-1) is explicitly noted as hygroscopic, requiring storage under inert atmosphere and presenting handling challenges in humid environments [2]. This difference in hygroscopicity is a key differentiator for procurement, as it impacts weighing accuracy, long-term stability, and formulation consistency.

Salt Form Selection Hygroscopicity Pharmaceutical Handling

Muscarinic M4 Receptor Binding Affinity: A Quantified Receptor Interaction Profile

In a radioligand binding assay using [³H]N-methylscopolamine ([³H]NMS) to characterize antimuscarinic potency, (R)-quinuclidin-3-amine (free base of CAS 137661-31-5) demonstrated a Ki of 4.6 nM at the human muscarinic acetylcholine receptor M4 (CHRM4) [1]. This quantitative binding affinity provides a benchmark for structure-activity relationship (SAR) studies. While direct comparative data for the (S)-enantiomer in the same assay is not available, the (R)-enantiomer's distinct affinity profile supports its use as a reference compound for chiral receptor recognition studies. Class-level inference from quinuclidine derivative studies suggests that stereochemistry significantly impacts receptor subtype selectivity [2].

Muscarinic Receptors Receptor Binding Ki

Application as a Key Intermediate in 5-HT3 Receptor Antagonist Synthesis

(R)-Quinuclidin-3-amine hydrochloride is a crucial building block for synthesizing serotonin 5-HT3 receptor antagonists, a class of drugs used for chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS) [1]. The (R)-enantiomer is specifically required for the synthesis of palonosetron and related compounds, where stereochemistry is critical for receptor binding and therapeutic efficacy [2]. In contrast, the (S)-enantiomer is used for the synthesis of palonosetron impurities and other derivatives, highlighting the divergent synthetic pathways dictated by chirality. The (R)-enantiomer's role in producing therapeutically active 5-HT3 antagonists is a direct consequence of its stereochemical configuration, which cannot be replicated by the racemate or the (S)-enantiomer.

5-HT3 Antagonists Drug Synthesis Palonosetron

Chiral Resolution and Asymmetric Synthesis: Enantiomeric Excess as a Quality Metric

Synthesis of (R)-quinuclidin-3-amine hydrochloride often involves resolution of racemic quinuclidin-3-amine using chiral acids or asymmetric synthesis from chiral precursors [1]. Patented methods report achieving >99% enantiomeric excess (ee) using chiral ruthenium-based catalysts, with high yields (>95%) . While the (S)-enantiomer can be synthesized via similar resolution techniques or chiral reduction of quinuclidin-3-one, the (R)-enantiomer's synthetic accessibility and the availability of high-ee material make it a preferred choice for applications requiring high stereochemical fidelity. The ability to obtain (R)-quinuclidin-3-amine hydrochloride with >99% ee directly supports its use in producing enantiomerically pure pharmaceuticals.

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Optimal Application Scenarios for (R)-Quinuclidin-3-amine Hydrochloride (CAS 137661-31-5)


Synthesis of Enantiomerically Pure Muscarinic Receptor Ligands

Researchers designing M4-selective muscarinic receptor antagonists should procure (R)-quinuclidin-3-amine hydrochloride (CAS 137661-31-5) to ensure stereochemical fidelity. Its defined Ki of 4.6 nM at M4 receptors [1] provides a validated starting point for SAR studies. Using the (R)-enantiomer rather than the racemate eliminates confounding variables from the (S)-enantiomer, leading to clearer structure-activity relationships.

Asymmetric Synthesis of 5-HT3 Antagonists (e.g., Palonosetron)

Pharmaceutical process chemists should specify (R)-quinuclidin-3-amine hydrochloride as a key intermediate for synthesizing palonosetron and related 5-HT3 antagonists [2]. The (R)-configuration is essential for achieving the desired stereochemistry in the final drug product, which is critical for receptor binding and therapeutic activity. Procurement of high-ee (>99%) material minimizes the risk of stereochemical impurities.

Chiral Building Block for Asymmetric Catalysis and Ligand Design

For asymmetric synthesis and catalysis, (R)-quinuclidin-3-amine hydrochloride offers a rigid, chiral bicyclic scaffold that can be elaborated into chiral ligands or catalysts [3]. Its non-hygroscopic nature [4] simplifies handling and improves reproducibility in multi-step syntheses, making it a reliable choice for kilogram-scale process development.

Receptor Binding Studies and Pharmacological Profiling

In academic and industrial receptor pharmacology, (R)-quinuclidin-3-amine hydrochloride serves as a reference compound for muscarinic and nicotinic receptor binding studies [1]. Its well-defined binding affinity (Ki = 4.6 nM at M4) allows for cross-study comparisons and benchmarking of novel quinuclidine derivatives. Procurement of the pure (R)-enantiomer is essential for accurate interpretation of receptor subtype selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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